4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine
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Overview
Description
4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine is an organic compound that features a piperidine ring substituted with a tetrahydro-2H-pyran-4-yl group via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine typically involves the reaction of piperidine with tetrahydro-2H-pyran-4-yl methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrahydro-2H-pyran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce tetrahydro-2H-pyran-4-yl methanol derivatives .
Scientific Research Applications
4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but lacking the piperidine moiety.
Piperidine: A simpler structure without the tetrahydro-2H-pyran substitution.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Another compound with a tetrahydro-2H-pyran group but different functional groups
Uniqueness
4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine is unique due to its combined structural features of both piperidine and tetrahydro-2H-pyran, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
265108-39-2 |
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Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-(oxan-4-yloxymethyl)piperidine |
InChI |
InChI=1S/C11H21NO2/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h10-12H,1-9H2 |
InChI Key |
IKEPWJORLCFCIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2CCOCC2 |
Origin of Product |
United States |
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